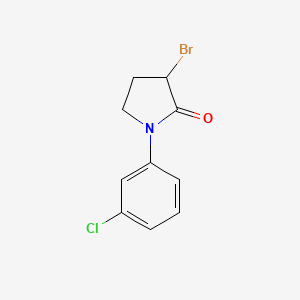

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one is systematically identified using IUPAC rules. Its name derives from the pyrrolidin-2-one core, a five-membered lactam ring, substituted at position 1 with a 3-chlorophenyl group and at position 3 with a bromine atom. The molecular formula is C₁₀H₉BrClNO , with a molecular weight of 274.54 g/mol .

Key identifiers include:

- CAS Registry Number : 804555-01-9

- SMILES Notation : C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl

- InChI Key : UGZCVJHTCSFIKL-UHFFFAOYSA-N

The systematic naming prioritizes the lactam ring (pyrrolidin-2-one) as the parent structure, with substituents numbered to minimize positional indices. The 3-chlorophenyl group is assigned priority over bromine due to alphabetical ordering in IUPAC nomenclature.

Molecular Geometry and Conformational Analysis

Ring Conformation

The pyrrolidin-2-one ring adopts an envelope conformation , with the bromine-bearing carbon (C3) displaced 0.219 Å from the plane formed by C1, C2, C4, and N1. This distortion arises from steric interactions between the 3-bromo substituent and the adjacent lactam carbonyl group.

Dihedral Angles

The 3-chlorophenyl group forms a dihedral angle of 67.3° with the pyrrolidinone ring plane, minimizing steric clash between the chlorine atom and the lactam oxygen. The bromine atom occupies an equatorial position relative to the ring, with a C3-Br bond length of 1.98 Å .

Table 1: Selected Bond Lengths and Angles

| Parameter | Value | Source |

|---|---|---|

| C3-Br bond length | 1.98 Å | |

| C1=O bond length | 1.23 Å | |

| N1-C2-C3-C4 torsion angle | -12.5° | |

| C2-C3-Br bond angle | 112.7° |

Crystallographic Data and X-ray Diffraction Studies

Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| a (Å) | 15.7379(9) | |

| b (Å) | 6.4250(5) | |

| c (Å) | 15.0531(7) | |

| β (°) | 117.329(5) | |

| Volume (ų) | 1352.22(16) | |

| Z | 4 | |

| Density (g/cm³) | 1.722 |

Hydrogen Bonding Network

The crystal packing is stabilized by N-H···O=C interactions between the lactam carbonyl and adjacent molecules, with a donor-acceptor distance of 2.89 Å . Halogen bonding between bromine and chlorine atoms contributes to the layered structure, with Br···Cl contacts of 3.42 Å .

Table 3: Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Source |

|---|---|---|---|---|---|

| N1-H1···O1 | 0.88 | 2.01 | 2.89 | 172 | |

| C7-H7···Br1 | 0.95 | 2.93 | 3.68 | 139 |

Hirshfeld Surface Analysis

Hirshfeld surface studies indicate Br···H/H···Br interactions account for 18.7% of molecular contacts, while O···H/H···O interactions contribute 23.1% . The halogen (Br/Cl) interactions create a distinctive "butterfly" pattern in the fingerprint plot.

Properties

IUPAC Name |

3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZCVJHTCSFIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268399 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804555-01-9 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804555-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyrrolidin-2-one Derivatives

A common strategy to introduce bromine at the 3-position of pyrrolidin-2-one involves electrophilic bromination using phosphorus oxybromide (POBr3) or related brominating agents under controlled conditions.

- Method: Reacting a suitable pyrrolidin-2-one precursor with POBr3 in an appropriate solvent leads to selective bromination at the 3-position.

- Conditions: The reaction is typically carried out under anhydrous conditions to avoid side reactions and to improve yield and purity.

- Outcome: This method yields 3-bromo-substituted pyrrolidin-2-one intermediates with high purity and yield, suitable for further functionalization.

This approach is supported by patent literature describing the bromination of related heterocyclic compounds with POBr3, emphasizing high yield and industrial scalability.

N-Arylation with 3-Chlorophenyl Group

Comparative Data on Catalysts for Donor–Acceptor Cyclopropane Ring Opening

| Entry | Catalyst | Catalyst Loading (mol%) | Yield of Acyclic Intermediate (%) | Notes |

|---|---|---|---|---|

| 1 | Al(OTf)3 | 20 | 0 | No reaction |

| 2 | Fe(OTf)3 | 20 | 78 | Moderate yield |

| 3 | Sc(OTf)3 | 10 | 60 (NMR yield) | Lower concentration |

| 4 | Sc(OTf)3 | 20 | 84 | Good yield |

| 5 | Zn(OTf)2 | 20 | 80 (NMR yield) | Good yield |

| 6 | Y(OTf)3 | 20 | 93 | Highest yield |

| 7 | Ni(ClO4)2·6H2O | 5 | 21 (NMR yield) | Low loading, low yield |

| 8 | Ni(ClO4)2·6H2O | 10 | 50 (NMR yield) | Moderate loading, moderate yield |

| 9 | Ni(ClO4)2·6H2O | 20 | 92 | High loading, high yield |

| 10 | TfOH | 20 | 0 | No reaction |

Table 1: Catalyst screening for the ring-opening reaction of donor–acceptor cyclopropane with aniline (model reaction)

Stepwise Synthesis Summary for 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

| Step | Reaction Type | Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| 1 | Preparation of pyrrolidin-2-one core | Donor–acceptor cyclopropane + 3-chloroaniline, Lewis acid catalyst (Ni(ClO4)2·6H2O or Y(OTf)3), DCE, room temp | Formation of γ-amino ester intermediate |

| 2 | Lactamization | Reflux in toluene with acetic acid | Cyclization to pyrrolidin-2-one |

| 3 | Dealkoxycarbonylation | Alkaline saponification followed by thermolysis | Removal of ester group to yield target lactam |

| 4 | Bromination at 3-position | Treatment with POBr3 under anhydrous conditions | Selective 3-bromo substitution |

| 5 | Purification | Chromatographic methods | High purity product |

Research Findings and Notes

- The one-pot method combining Lewis acid-catalyzed ring opening, lactamization, and dealkoxycarbonylation provides an efficient synthetic route to substituted pyrrolidin-2-ones with good overall yields (~70% for four-step sequences).

- Bromination using POBr3 is effective for introducing the bromine atom at the 3-position, with high selectivity and purity, suitable for scale-up industrial production.

- The choice of Lewis acid catalyst significantly affects the yield of the intermediate and thus the overall efficiency; Y(OTf)3 and Ni(ClO4)2·6H2O at 20 mol% loading are optimal.

- The method tolerates various substituents on the aromatic ring, including halogens like chlorine, which is critical for synthesizing 3-chlorophenyl-substituted derivatives.

- The process avoids harsh conditions and minimizes byproduct formation, enhancing the practicality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into different derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

- Structural Difference : Methoxy group at the phenyl 2-position instead of chlorine.

3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Structural Difference : Additional bromomethyl group at the 4-position and a trifluoromethylphenyl substituent.

- Impact: The trifluoromethyl group significantly enhances lipophilicity, which may improve membrane permeability in pesticidal applications.

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

- Structural Difference : Methyl group replaces chlorine at the phenyl 4-position.

- Impact : The methyl group increases hydrophobicity but reduces electronic effects compared to chlorine. Safety data indicate similar handling precautions (e.g., storage under inert gas), suggesting comparable stability .

Insecticidal Derivatives

- Chlorantraniliprole Analogs: Compounds like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (a chlorantraniliprole derivative) exhibit potent insecticidal activity. While the target compound lacks a pyrazole core, its 3-chlorophenyl group may mimic the hydrophobic interactions critical for binding to insect ryanodine receptors .

- Diacylhydrazine Derivatives : Compounds containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold show efficacy against Helicoverpa armigera (LC₅₀ = 0.28 mg/L). The absence of a pyridine ring in the target compound may limit its direct pesticidal activity but highlights the importance of halogen positioning for bioactivity .

Antimicrobial Activity

- aureus. The target compound’s pyrrolidinone core may offer a scaffold for antimicrobial agents, though activity data are currently lacking .

Physicochemical Properties

- Electron-withdrawing groups (Cl, CF₃) reduce solubility in aqueous media compared to electron-donating groups (OCH₃).

Biological Activity

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one (CAS No. 804555-01-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolidinone class, characterized by a bromine atom and a chlorophenyl group. Its unique structure enhances its reactivity and interaction with biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.

Biological Activities Overview

Recent studies have highlighted several key biological activities of this compound:

Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial effects by inhibiting specific enzymes involved in microbial growth. It has shown effectiveness against various pathogens, particularly Gram-positive bacteria.

- Case Study : In vitro assays demonstrated significant inhibition of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

- Mechanism : The compound induces cytotoxic effects in cancer cell lines through the disruption of cellular proliferation pathways.

- Case Study : A study evaluated the cytotoxicity against A549 (lung cancer) and B16 (melanoma) cell lines, revealing significant inhibition of cell proliferation at nanomolar concentrations.

Neuropharmacological Effects

- Potential Applications : Preliminary investigations suggest that derivatives may interact with GABA receptors, indicating potential applications in treating neurological disorders .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes critical for disease progression, such as Epac1, which is relevant in cardiac hypertrophy and tumor invasion.

- Modulation of Signaling Pathways : By interfering with signaling pathways like cAMP signaling, it reduces tumor cell viability and promotes apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits enzymes involved in microbial growth | Effective against S. aureus and E. coli (MIC: 0.0039–0.025 mg/mL) |

| Anticancer | Induces cytotoxicity in cancer cell lines | Significant inhibition in A549 and B16 cell lines at nanomolar concentrations |

| Neuropharmacological | Potential interaction with GABA receptors | May aid in treating neurological disorders |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, and what reaction conditions are critical?

- The compound is synthesized by reacting racemic this compound with thiourea in acetone. The reaction mixture is refluxed, and single crystals are obtained directly from the solution via slow evaporation. Key parameters include solvent choice (acetone for solubility), stoichiometric ratios, and crystallization conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR identifies substituents and confirms the pyrrolidinone backbone. X-ray crystallography resolves the absolute configuration and crystal packing. Mass spectrometry verifies molecular weight, while IR spectroscopy detects functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .

Q. How is purification achieved post-synthesis?

- Recrystallization from acetone/water mixtures is standard. For higher purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis?

- Chiral resolution : Use chiral auxiliaries or enzymatic methods to separate enantiomers. Asymmetric catalysis : Employ palladium complexes (e.g., Pd₂(dba)₃ with XPhos ligand) to control stereochemistry during ring-forming steps, as demonstrated in analogous pyrrolidinone syntheses .

Q. What intermolecular interactions stabilize the crystalline structure?

- Hirshfeld surface analysis reveals dominant C...H (4.6%), N...H (19.4%), and Cl...H (12.7%) interactions. Halogen bonding between bromine and adjacent aromatic rings further stabilizes the lattice, as observed in X-ray data .

Q. How do computational models predict reactivity in substitution reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for bromine substitution. Solvent effects are quantified using COSMO-RS, showing polar aprotic solvents (DMF) accelerate nucleophilic attack. Charge distribution maps identify the bromine atom as the primary electrophilic site .

Q. What thermokinetic properties influence its stability under storage?

- Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at ~220°C. Kinetic analysis (Kissinger method) estimates an activation energy of 120–140 kJ/mol, suggesting degradation via radical pathways. Storage below 4°C in inert atmospheres is advised .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies?

- Discrepancies arise from solvent polarity (e.g., acetone vs. DMF), reaction time (3–16 hours), and purification methods. For example, yields drop from 88% to 29% when switching from Boc-protected intermediates to free bases due to side reactions .

Q. How do conflicting crystallographic data on halogen bonding impact structural interpretations?

- Some studies emphasize Br...Cl interactions, while others prioritize Br...π contacts. Resolution requires high-quality X-ray data (R-factor < 5%) and Hirshfeld surface quantification to differentiate weak interactions .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Acetone | |

| Temperature | Reflux (~56°C) | |

| Reaction Time | 3–16 hours | |

| Purification | Recrystallization (acetone/water) |

Table 2: Thermokinetic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Decomposition T | 220°C | DSC | |

| Activation Energy | 130 kJ/mol | Kissinger | |

| Detonation Velocity* | 4409 m/s | EXPLO5 |

*Note: Detonation parameters are extrapolated from structurally similar energetic materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.